molecular formula C13H19BrN2O B1487730 N-(5-Bromo-3-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine CAS No. 1220036-22-5

N-(5-Bromo-3-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine

Cat. No.: B1487730
CAS No.: 1220036-22-5
M. Wt: 299.21 g/mol
InChI Key: ZBCVSWWSLOEGRZ-UHFFFAOYSA-N
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Description

N-(5-Bromo-3-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 297.21 g/mol . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this chemical as a versatile building block or intermediate in organic synthesis and medicinal chemistry, particularly in the development of novel heterocyclic compounds. Potential areas of investigation include the synthesis of new molecular entities for pharmaceutical and agrochemical applications. The presence of both pyridine and tetrahydropyran motifs in its structure makes it a valuable scaffold for creating compounds with potential biological activity. Handling should be conducted by trained professionals in a controlled laboratory setting. Please refer to the product's Safety Data Sheet (SDS) for detailed hazard and handling information before use. For specific application support or technical inquiries, please contact our sales team.

Properties

IUPAC Name

5-bromo-N,3-dimethyl-N-(oxan-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-10-7-12(14)8-15-13(10)16(2)9-11-3-5-17-6-4-11/h7-8,11H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCVSWWSLOEGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N(C)CC2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Bromo-3-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine, with the CAS number 1220036-22-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₃H₁₉BrN₂O, and it has a molecular weight of approximately 299.21 g/mol. Its predicted boiling point is 389.3 °C, and it has a density of 1.320 g/cm³. The pKa value is estimated to be around 5.38, indicating its acidic properties which may influence its biological interactions .

PropertyValue
Molecular FormulaC₁₃H₁₉BrN₂O
Molecular Weight299.21 g/mol
Boiling Point389.3 °C (predicted)
Density1.320 g/cm³ (predicted)
pKa5.38 (predicted)

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated for activity against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. The structure-activity relationship studies indicated that modifications to the pyridine ring and the tetrahydropyran moiety significantly affect the compound's efficacy against this pathogen .

Cytotoxicity and Selectivity

In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, such as HepG2 cells, with an IC20 value greater than 40 µM indicating low cytotoxicity at therapeutic concentrations . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the bromine atom at the 5-position of the pyridine ring enhances the compound's biological activity. Variations in substituents on both the pyridine and tetrahydropyran rings were systematically explored to optimize activity. For example, replacing the tetrahydropyran moiety with other cyclic structures resulted in a loss of activity, emphasizing the importance of this specific configuration for maintaining biological function .

Study on Antitubercular Activity

A notable study investigated various analogs derived from this compound for their antitubercular properties. The findings indicated that certain modifications led to compounds with improved potency (MIC values as low as 2.7 µM), while others resulted in diminished activity, underscoring the delicate balance required in structural modifications to retain efficacy .

Inhibition of Bromodomain Proteins

Another area of research explored the inhibition of bromodomain-containing proteins (BCPs), which are implicated in various cancers and inflammatory diseases. The compound was found to competitively inhibit BCPs with significant binding affinity, suggesting its potential as a therapeutic agent targeting these proteins .

Scientific Research Applications

N-(5-Bromo-3-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine, a compound with the molecular formula C₁₃H₁₉BrN₂O and CAS number 1220036-22-5, has garnered attention in various scientific research applications. This article explores its properties, synthesis, and applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

This compound has potential applications in drug development due to its structural similarity to known pharmacophores.

Case Studies

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Neuropharmacology

Research indicates that compounds similar to this amine may interact with neurotransmitter systems, offering potential pathways for developing treatments for neurodegenerative diseases.

Materials Science

The compound's unique structure allows it to be utilized in the development of advanced materials, such as:

  • Polymeric Systems : It can serve as a monomer in polymer synthesis, leading to materials with enhanced mechanical properties.

Agricultural Chemistry

There is emerging interest in the application of this compound as a potential agrochemical, targeting specific pathways in pest management.

Comparison with Similar Compounds

AZD0530 (N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine)

  • Structure : Quinazoline core with tetrahydro-2H-pyran-4-yloxy and chloro-benzodioxol substituents.
  • Activity : Potent inhibitor of c-Src/Abl kinases (IC₅₀ < 10 nM), with high selectivity over other kinases.
  • Pharmacokinetics: Oral bioavailability, long half-life (~40 hours in humans), and efficacy in xenograft models .
  • Comparison : Unlike the target compound, AZD0530’s tetrahydro-2H-pyran group is part of a quinazoline scaffold, enabling π-π stacking interactions. The target’s pyridine core and bromo-methyl substitutions may favor distinct binding modes.

EPPA-1 (1-Ethyl-5-{5-[(4-methylpiperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine)

  • Structure : Pyrazolo-pyridine with tetrahydro-2H-pyran-4-ylamine and oxadiazole substituents.
  • Activity : PDE4 inhibitor (IC₅₀ = 38 nM for TNF-α suppression) with a therapeutic index 578-fold higher than rolipram.
  • Pharmacokinetics : High potency in reducing pulmonary neutrophilia (D₅₀ = 0.042 mg/kg in rats) and minimal emetogenicity .

5-Bromo-N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine Derivatives ()

  • Structure : Pyridine derivatives with bromophenyl and nitro groups (e.g., compounds 3j, 3k, 3l).
  • Activity : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors (IC₅₀ values ranging 0.5–10 µM).
  • Comparison : The absence of a tetrahydro-2H-pyran group in these derivatives results in lower solubility and reduced blood-brain barrier penetration compared to the target compound .

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound AZD0530 EPPA-1 3j ()
Molecular Weight 285.18 g/mol 529.94 g/mol 438.50 g/mol ~350–400 g/mol
XLogP3 2.6 3.2 2.9 3.5–4.0
Hydrogen Bond Acceptors 3 8 9 4–5
Rotatable Bonds 3 7 8 2–3
Bioactivity Kinase inhibition (hypoth.) c-Src/Abl inhibition PDE4 inhibition AChE/BChE inhibition
Half-Life (in vivo) Not reported 40 hours (human) 24 hours (rat) Not reported

Key Research Findings

Tetrahydro-2H-Pyran Advantage : Compounds with tetrahydro-2H-pyran groups (e.g., AZD0530, EPPA-1) exhibit enhanced pharmacokinetic profiles, including prolonged half-life and oral bioavailability, likely due to improved metabolic stability .

Halogen Effects : Bromine substituents in pyridine derivatives (e.g., the target compound, 3j) increase lipophilicity and may enhance target binding via halogen bonds, as seen in kinase inhibitors .

Selectivity : The target compound’s methyl group at position 3 of the pyridine ring may reduce off-target interactions compared to bulkier substituents in analogues like AZD0530 .

Preparation Methods

Starting Material Preparation

The synthesis often starts from 2-amino-3,5-dibromo-4-methylpyridine or closely related pyridine derivatives. The key challenge is the selective replacement of the 3-bromo substituent with a methyl group while retaining the 5-bromo substituent intact.

  • Directing Group Installation: The amine group on the pyridine ring is protected or transformed into a directing group by reaction with 1,1-dimethoxy-N,N-dimethylmethanamine, forming an intermediate such as (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide. This step facilitates regioselective transformations on the pyridine ring.

Negishi Coupling Reaction for Methylation

  • The 3-bromo substituent is selectively replaced by a methyl group through a Negishi coupling reaction.
  • This involves reacting the intermediate with a methyl zinc reagent (methyl zinc compound or methyl zinc salt) in the presence of a nickel catalyst.
  • The reaction forms a new carbon-carbon bond, converting the 3-bromo substituent into a methyl group while preserving the 5-bromo substituent and the directing group.

Hydrolysis to Regenerate the Amine

  • The directing group is removed by acid-catalyzed hydrolysis, regenerating the free amine at the 2-position of the pyridine ring.
  • This step yields the 5-bromo-3-methylpyridin-2-amine intermediate.

N-Alkylation to Introduce N-Methyl and Tetrahydro-2H-pyran-4-ylmethyl Groups

  • The free amine is then subjected to alkylation reactions to introduce the N-methyl and N-(tetrahydro-2H-pyran-4-ylmethyl) substituents.
  • Typically, this involves sequential or simultaneous reaction with methylating agents (e.g., methyl iodide or methyl sulfate) and tetrahydro-2H-pyran-4-ylmethyl halides under controlled conditions.
  • Base catalysts and solvents are chosen to optimize selectivity and yield.

Reaction Scheme Summary

Step Reaction Description Reagents/Catalysts Outcome
1 Formation of directing group on 2-amino-3,5-dibromo-4-methylpyridine 1,1-Dimethoxy-N,N-dimethylmethanamine (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide
2 Negishi coupling to replace 3-bromo with methyl group Methyl zinc reagent, nickel catalyst 5-bromo-3-methylpyridin intermediate with directing group
3 Hydrolysis to remove directing group Acid (e.g., dilute HCl) 5-bromo-3-methylpyridin-2-amine
4 N-methylation and N-(tetrahydro-2H-pyran-4-ylmethyl) substitution Methylating agents, tetrahydro-2H-pyran-4-ylmethyl halides Target compound: N-(5-Bromo-3-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine

Key Research Findings and Considerations

  • Selectivity: The use of a directing group is critical to achieve selective methylation at the 3-position without affecting the 5-bromo substituent.
  • Catalyst Choice: Nickel catalysts have been demonstrated to be effective for Negishi coupling in this context, providing good yields and minimizing side reactions.
  • Hydrolysis Conditions: Acidic hydrolysis must be optimized to remove the directing group cleanly without degrading the pyridine ring or the bromo substituent.
  • Alkylation Efficiency: The steric and electronic properties of the tetrahydro-2H-pyran-4-ylmethyl group require careful control of reaction conditions to ensure efficient N-alkylation.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Challenges
Directing Group Installation Protects amine, directs regioselective methylation High regioselectivity Additional synthetic step
Negishi Coupling Methyl zinc reagent with nickel catalyst Efficient C-C bond formation Requires handling organozinc reagents
Acid Hydrolysis Removes directing group Clean regeneration of amine Potential degradation if harsh
N-Alkylation Introduction of N-methyl and tetrahydropyranyl groups Versatile functionalization Steric hindrance may reduce yield

Q & A

Basic Research Questions

Q. How to design a multi-step synthetic route for N-(5-Bromo-3-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine?

  • Methodology : Utilize reductive amination or palladium-catalyzed cross-coupling reactions. For example:

  • Step 1 : Bromination of 3-methyl-2-pyridinone using NBS (N-bromosuccinimide) under UV light to introduce the bromo group.
  • Step 2 : Methylation of the pyridine nitrogen using methyl iodide and a base (e.g., K2_2CO3_3) in acetone (see analogous steps in for amine alkylation) .
  • Step 3 : Coupling of the tetrahydro-2H-pyran-4-ylmethyl group via nucleophilic substitution with a brominated pyridine intermediate (similar to for pyrazine derivatives) .
    • Key Considerations : Monitor reaction purity using HPLC or TLC. Optimize solvent systems (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd(OAc)2_2 for cross-coupling).

Q. What spectroscopic techniques are critical for structural characterization of this compound?

  • Essential Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., methyl groups at 3-pyridinyl, tetrahydro-2H-pyran connectivity).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI+ for [M+H]+^+).
  • X-ray Crystallography : To resolve stereochemical ambiguities (see for pyrimidine structural analysis) .
    • Challenges : Overlapping signals in NMR due to complex substituents; use deuterated DMSO for improved resolution.

Q. What safety protocols are required when handling this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles ( emphasizes avoiding skin contact) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Segregate halogenated waste (due to bromine content) and neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How to evaluate the compound's selectivity as a kinase inhibitor in cancer research?

  • Experimental Design :

  • Kinase Profiling : Test against a panel of recombinant kinases (e.g., c-Src, Abl) using ATP-binding assays (IC50_{50} determination). Compare selectivity ratios (see for AZD0530’s c-Src/Abl inhibition at <10 nM) .
  • Cellular Assays : Measure anti-proliferative effects in Src-transfected 3T3 fibroblasts via MTT assays. Validate with xenograft models (e.g., pancreatic cancer orthotopic models) .
    • Data Interpretation : Use ANOVA to compare inhibition across kinase families; address off-target effects via CRISPR knockouts.

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Approach :

  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., ATP-binding pocket of c-Src).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (see for hydrogen-bonding analysis in pyrimidines) .
    • Validation : Correlate computational ΔG values with experimental IC50_{50} data.

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Optimization Steps :

  • Solubility : Introduce hydrophilic groups (e.g., PEG linkers) or use co-solvents (e.g., cyclodextrins).
  • Metabolic Stability : Assess hepatic microsomal clearance; modify tetrahydro-2H-pyran substituents to reduce CYP450 oxidation (see for EPPA-1’s improved half-life via structural tuning) .
    • In Vivo Testing : Measure plasma t1/2_{1/2} in rodents via LC-MS/MS (e.g., AZD0530’s t1/2_{1/2} = 40 h in preclinical models) .

Q. How to resolve contradictions in biological activity data across different assays?

  • Case Example : Discrepancies in IC50_{50} values between enzymatic and cellular assays.
  • Root Cause Analysis :

  • Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion.
  • Protein Binding : Measure free fraction via equilibrium dialysis.
    • Mitigation : Normalize data to intracellular concentrations or use orthogonal assays (e.g., thermal shift assays).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-3-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-3-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine

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